Ginsenoside Rs2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[6-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBSZCIZVSPSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

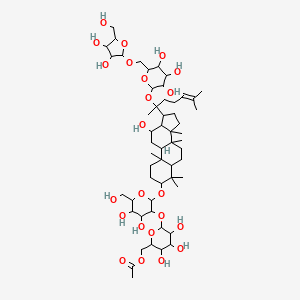

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316896 |

Source

|

| Record name | Ginsenoside Rs2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87733-66-2 |

Source

|

| Record name | Ginsenoside Rs2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87733-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rs2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Ginsenoside Rs2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2, a minor protopanaxadiol-type saponin (B1150181) found in Panax ginseng, represents a molecule of significant interest in the field of natural product chemistry and pharmacology. As a member of the diverse ginsenoside family, its unique structural features contribute to a range of potential biological activities. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by quantitative data, experimental methodologies, and visual representations of its known biological interactions.

Chemical Structure and Properties

This compound is a triterpenoid (B12794562) saponin characterized by a dammarane-type aglycone backbone. Its structure consists of a four-ring steroid-like core with a sugar moiety attached at the C-3 position. The stereochemistry of the chiral centers within the aglycone and the nature and linkage of the sugar units are critical determinants of its biological function.

Molecular Formula: C₅₅H₉₂O₂₃[1]

Molecular Weight: 1121.31 g/mol [1]

IUPAC Name: (3β,12β)-12-Hydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]dammar-24-en-20-yl 2-O-acetyl-β-D-glucopyranoside

Synonyms: this compound

The structural backbone of this compound is a protopanaxadiol (B1677965) aglycone. A key feature is the presence of a diglycoside (two sugar units) at the C-3 position and a single acetylated glucose molecule at the C-20 position. The stereochemistry at the C-20 position is a crucial aspect of ginsenoside classification and activity, with both 20(S) and 20(R) epimers occurring in nature.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₉₂O₂₃ | [1] |

| Molecular Weight | 1121.31 g/mol | [1] |

| Exact Mass | 1120.6029 g/mol | |

| ¹H NMR | See detailed experimental data | |

| ¹³C NMR | See detailed experimental data | |

| Mass Spectrometry | See detailed experimental data |

Experimental Protocols

The isolation, purification, and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.

Isolation and Purification from Panax ginseng

A general workflow for the extraction and isolation of ginsenosides (B1230088) from Panax ginseng is outlined below. It is important to note that as a minor ginsenoside, the isolation of Rs2 often requires multiple chromatographic steps to achieve high purity.

Protocol:

-

Extraction: The air-dried and powdered roots of Panax ginseng are extracted with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The butanol fraction, enriched with ginsenosides, is collected.

-

Column Chromatography: The butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to separate different ginsenoside fractions.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in deuterated pyridine (B92270) (C₅D₅N) for NMR analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to unambiguously assign all proton and carbon signals and to determine the stereochemistry and glycosidic linkages.

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is used.

-

Analysis: The exact mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide structural information about the aglycone and the sequence of sugar units.

Biological Activities and Signaling Pathways

While research on the specific molecular targets of this compound is ongoing, studies on related protopanaxadiol ginsenosides suggest potential involvement in various signaling pathways. Ginsenosides are known to exert anti-inflammatory, anti-cancer, and neuroprotective effects.

One of the key pathways implicated in the action of many ginsenosides is the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, proliferation, and apoptosis.

Another critical pathway often modulated by ginsenosides is the NF-κB signaling pathway , a key regulator of inflammation.

It is important to emphasize that these pathways represent potential mechanisms of action based on the broader class of protopanaxadiol ginsenosides. Further research is required to elucidate the specific molecular interactions and signaling cascades directly modulated by this compound.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. Its complete characterization relies on a combination of sophisticated isolation and analytical techniques. While its precise biological mechanisms are still under investigation, its structural similarity to other bioactive ginsenosides suggests a promising potential for therapeutic applications. This guide provides a foundational understanding of the chemical nature of this compound, serving as a valuable resource for researchers dedicated to advancing the frontiers of natural product-based drug discovery.

References

Ginsenoside Rs2: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rs2, a minor protopanaxadiol-type saponin (B1150181), is emerging as a compound of significant interest within the scientific community. Primarily found in processed Panax ginseng, its formation is intrinsically linked to the chemical transformations of more abundant ginsenosides (B1230088) during manufacturing processes like steaming and heating. This technical guide provides an in-depth exploration of the discovery and natural sourcing of this compound. It further details experimental protocols for its extraction and isolation and discusses its potential mechanism of action through the modulation of key signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Characterization

This compound is a triterpenoid (B12794562) saponin belonging to the dammarane (B1241002) family. While the comprehensive characterization of the vast array of ginsenosides has been an ongoing effort for decades, the identification of minor ginsenosides like Rs2 is often a result of advancements in analytical techniques.

The initial isolation of numerous ginsenosides from red ginseng, which would likely include the precursors and transformation products leading to Rs2, was reported in the early 1980s. More recently, the precise identification and structural elucidation of this compound in processed ginseng, such as black ginseng, has been achieved using advanced analytical methods like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).[1] These studies have confirmed its molecular formula as C₅₅H₉₂O₂₃ and its molecular weight as approximately 1121.31 g/mol .

Natural Sources and Formation

This compound is not typically found in significant quantities in fresh or white ginseng. Its presence is a hallmark of processed ginseng, particularly red and black ginseng. The manufacturing processes for these products, which involve steaming and drying, induce the deglycosylation of more abundant protopanaxadiol-type ginsenosides, such as Ginsenoside Rb1, Rb2, and Rc, leading to the formation of less polar, minor ginsenosides like Rs2.

The transformation process involves the hydrolysis of sugar moieties attached to the aglycone core of the major ginsenosides. This conversion is influenced by factors such as temperature, pressure, and duration of the processing.

Quantitative Data on Ginsenoside Content

The concentration of this compound can vary significantly depending on the type of processed ginseng and the specific processing parameters used. While comprehensive quantitative data for Rs2 across all Panax species and processing methods is still an active area of research, the following table summarizes the typical content of major ginsenosides in different ginseng preparations, which are the precursors to Rs2. The presence and concentration of Rs2 are directly related to the reduction in these major ginsenosides during processing.

| Ginseng Preparation | Ginsenoside Rb1 (mg/g) | Ginsenoside Rb2 (mg/g) | Ginsenoside Rc (mg/g) | Ginsenoside Rd (mg/g) |

| White Ginseng | 5.0 - 10.0 | 2.0 - 4.0 | 2.5 - 5.0 | 0.5 - 1.5 |

| Red Ginseng | 6.0 - 12.0 | 2.0 - 4.0 | 2.0 - 4.5 | 0.8 - 2.0 |

| Black Ginseng | Lower than Red Ginseng | Lower than Red Ginseng | Lower than Red Ginseng | Higher than Red Ginseng |

Note: The concentrations are approximate and can vary based on the age of the ginseng, cultivation conditions, and specific processing techniques. The formation of this compound in red and black ginseng is a result of the degradation of the ginsenosides listed in this table.

Experimental Protocols

Extraction of Total Ginsenosides from Processed Ginseng

This protocol outlines a general procedure for the extraction of total ginsenosides from red or black ginseng, which would contain this compound.

Materials:

-

Dried and powdered processed ginseng (red or black)

-

70% (v/v) Methanol (B129727) or Ethanol

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of powdered processed ginseng and place it in a 1 L flask.

-

Add 500 mL of 70% methanol to the flask.

-

Perform ultrasonic extraction for 60 minutes at 40°C.

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude saponin extract.

Isolation and Purification of this compound by Preparative HPLC

This protocol describes a method for the isolation of this compound from the crude saponin extract using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Crude saponin extract

-

Preparative HPLC system with a C18 column

-

Acetonitrile (ACN) and Water (H₂O) as mobile phases

-

Fraction collector

-

Analytical HPLC or UPLC-MS for fraction analysis

Procedure:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Establish a gradient elution program. A typical gradient might be:

-

0-10 min: 20% ACN

-

10-60 min: 20% to 80% ACN (linear gradient)

-

60-70 min: 80% ACN

-

70-75 min: 80% to 20% ACN

-

75-80 min: 20% ACN

-

-

Inject the prepared sample onto the column.

-

Collect fractions at regular intervals using a fraction collector.

-

Analyze the collected fractions using analytical HPLC or UPLC-MS to identify the fractions containing this compound based on its retention time and mass-to-charge ratio.

-

Pool the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified this compound.

Potential Signaling Pathways and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are still emerging, its structural similarity to other well-researched minor ginsenosides, such as Ginsenoside Rh2 and Rg2, allows for informed hypotheses regarding its mechanism of action. These related compounds are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Structurally similar ginsenosides have been shown to inhibit this pathway at various points.[2][3][4][5][6][7]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is implicated in various diseases. Ginsenosides structurally similar to Rs2 have been demonstrated to modulate the MAPK pathway, often leading to anti-inflammatory or pro-apoptotic effects in cancer cells.[3][8][9]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound represents a promising yet under-investigated minor ginsenoside with significant potential for therapeutic applications. Its formation during the processing of Panax ginseng highlights the importance of manufacturing processes in modulating the pharmacological profile of herbal medicines. The experimental protocols provided in this guide offer a foundation for researchers to extract and isolate Rs2 for further investigation. Based on the known activities of structurally related compounds, the modulation of the NF-κB and MAPK signaling pathways are likely key mechanisms underlying its biological effects. Further research is warranted to fully elucidate the discovery history, quantitative distribution, and specific molecular targets of this compound, which will be crucial for its future development as a therapeutic agent.

References

- 1. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ginsenoside Rh2 attenuates allergic airway inflammation by modulating nuclear factor-κB activation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Ginsenoside Rs2 in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenosides (B1230088), the primary bioactive compounds in Panax ginseng, exhibit a wide range of pharmacological activities. Among these, the protopanaxadiol (B1677965) (PPD)-type ginsenoside Rs2 is of significant interest, although it is typically found in low concentrations. Understanding its biosynthetic pathway is crucial for developing biotechnological approaches to enhance its production. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, including the key enzymes, their genetic basis, and regulatory mechanisms. While the complete enzymatic cascade leading to Rs2 is yet to be fully elucidated, this guide presents a putative pathway based on current scientific literature. Detailed experimental protocols for the characterization of the involved enzymes and the analysis of ginsenosides are also provided to facilitate further research in this area.

Introduction

Panax ginseng C.A. Meyer, a perennial herb belonging to the Araliaceae family, has been a cornerstone of traditional medicine for centuries. Its therapeutic effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as ginsenosides. These compounds are classified based on their aglycone structure into protopanaxadiol (PPD), protopanaxatriol (B1242838) (PPT), and oleanolic acid types. This compound is a PPD-type ginsenoside, characterized by a dammarane (B1241002) skeleton with sugar moieties attached at various positions. The low abundance of minor ginsenosides like Rs2 in ginseng plants limits their extraction and clinical application, necessitating the exploration of synthetic biology and metabolic engineering strategies for their production. A thorough understanding of the biosynthetic pathway is a prerequisite for such endeavors.

Core Biosynthesis Pathway of Protopanaxadiol (PPD) Aglycone

The biosynthesis of all ginsenosides, including Rs2, originates from the cyclization of 2,3-oxidosqualene (B107256). This precursor is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[1] The key enzymatic steps leading to the formation of the PPD aglycone are summarized in Table 1.

Table 1: Key Enzymes in the Biosynthesis of Protopanaxadiol (PPD)

| Enzyme | Abbreviation | Gene Name (Example) | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | PgHMGR | Catalyzes the rate-limiting step in the MVA pathway.[2] |

| Farnesyl pyrophosphate synthase | FPS | PgFPS | Synthesizes farnesyl pyrophosphate (FPP).[2] |

| Squalene (B77637) synthase | SS | PgSS1 | Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[1] |

| Squalene epoxidase | SE | PgSE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[1] |

| Dammarenediol-II synthase | DDS | PgDDS | Cyclizes 2,3-oxidosqualene to dammarenediol-II.[1] |

| Protopanaxadiol synthase (CYP450) | PPDS | CYP716A47 | Hydroxylates dammarenediol-II at the C-12 position to form protopanaxadiol. |

Note: This table provides a summary of the key enzymes. Further details on their kinetic properties are a subject of ongoing research.

Caption: Biosynthesis pathway of the protopanaxadiol (PPD) aglycone.

Putative Biosynthesis Pathway of this compound from PPD

The structural diversity of ginsenosides arises from the sequential addition of sugar moieties to the aglycone backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). While the specific UGTs responsible for the complete biosynthesis of this compound have not been definitively identified, a putative pathway can be proposed based on the known activities of Panax UGTs on other PPD-type ginsenosides.[3][4]

This compound is a diglycoside of PPD, with glucose moieties at both the C-3 and C-20 positions. The biosynthesis is thought to proceed through the intermediate Ginsenoside Rh2.

Step 1: Formation of Ginsenoside Rh2

The first glycosylation step is the addition of a glucose molecule to the C-3 hydroxyl group of PPD to form Ginsenoside Rh2. This reaction is catalyzed by a UGT, such as PgUGT74AE2.[3][4]

Step 2: Formation of this compound (Putative)

The second step involves the addition of a second glucose molecule to the C-20 hydroxyl group of Ginsenoside Rh2 to yield this compound. The specific UGT catalyzing this step is currently unknown. However, other UGTs from Panax species have been shown to glycosylate the C-20 position of PPD derivatives.[5]

Table 2: Key UDP-Glycosyltransferases in the Putative Biosynthesis of this compound

| Enzyme | Abbreviation | Gene Name (Example) | Putative Function in Rs2 Biosynthesis | Reference |

| UDP-glycosyltransferase 74AE2 | PgUGT74AE2 | PgUGT74AE2 | Glycosylates PPD at C-3 to form Ginsenoside Rh2. | [3][4] |

| Putative UDP-glycosyltransferase | - | - | Glycosylates Ginsenoside Rh2 at C-20 to form this compound. (Unidentified) | - |

Note: The enzyme for the final step to this compound is yet to be experimentally confirmed.

Caption: Putative biosynthesis pathway of this compound from PPD.

Regulation of Ginsenoside Biosynthesis

The biosynthesis of ginsenosides is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The phytohormone jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), are well-established elicitors of ginsenoside production.[6]

The JA signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of transcription factors (TFs). These TFs, including members of the MYC, MYB, WRKY, and AP2/ERF families, bind to specific cis-acting elements in the promoters of ginsenoside biosynthetic genes, thereby upregulating their expression.[1]

Caption: Jasmonic acid signaling pathway regulating ginsenoside biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of UGTs in E. coli

This protocol describes a general method for the expression and purification of His-tagged Panax UGTs in E. coli, which is a crucial step for their functional characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector containing the UGT gene into a competent E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate the starter culture into 1 L of LB medium with the antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged UGT with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro UGT Enzyme Assay

This protocol outlines a general procedure to determine the activity of a purified UGT on a ginsenoside substrate.

Materials:

-

Purified UGT enzyme

-

Ginsenoside substrate (e.g., PPD, Rh2) dissolved in a suitable solvent (e.g., DMSO)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Stop solution (e.g., ice-cold methanol (B129727) or acetonitrile)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of the ginsenoside substrate, and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of the stop solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to identify and quantify the reaction product (the newly formed ginsenoside).

UPLC-QTOF-MS Analysis of Ginsenosides

This protocol provides a general framework for the qualitative and quantitative analysis of ginsenosides in Panax ginseng extracts.[7]

Materials:

-

Panax ginseng sample (e.g., dried root powder)

-

70% Methanol for extraction

-

UPLC system coupled with a QTOF mass spectrometer

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Ginsenoside standards (including Rs2 if available)

Procedure:

-

Sample Preparation: Extract a known amount of the powdered ginseng sample with 70% methanol using ultrasonication. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.[7]

-

Chromatographic Separation: Inject the sample onto the UPLC system. Separate the ginsenosides using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic ginsenosides.[7]

-

Mass Spectrometric Detection: Detect the eluting compounds using the QTOF-MS in either positive or negative ion mode. Acquire full scan MS data and tandem MS (MS/MS) data for fragmentation analysis to aid in structural elucidation.

-

Data Analysis: Identify ginsenosides by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of authentic standards or with data from literature and databases. For quantification, construct a calibration curve using serial dilutions of the ginsenoside standards.

Caption: General workflow for the analysis of ginsenosides by UPLC-QTOF-MS.

Conclusion and Future Perspectives

The biosynthesis of this compound in Panax ginseng is a multi-step enzymatic process that begins with the MVA pathway to produce the PPD aglycone, followed by sequential glycosylations. While the initial steps are relatively well-characterized, the specific UDP-glycosyltransferases responsible for the final conversion to Rs2 remain to be definitively identified. The regulation of this pathway by jasmonic acid signaling provides a potential avenue for enhancing ginsenoside production through elicitation.

Future research should focus on the discovery and characterization of the novel UGTs involved in the biosynthesis of Rs2 and other minor ginsenosides. The determination of their kinetic parameters will be essential for the rational design of metabolic engineering strategies in microbial hosts such as Saccharomyces cerevisiae or in plant cell cultures. The development of robust and validated analytical methods will also be critical for accurately quantifying these low-abundance ginsenosides and for quality control of ginseng-based products. The elucidation of the complete biosynthetic pathway and its regulatory network will ultimately pave the way for the sustainable and high-level production of medicinally valuable ginsenosides like Rs2.

References

- 1. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. Two ginseng UDP-glycosyltransferases synthesize ginsenoside Rg3 and Rd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome profiling shows gene regulation patterns in ginsenoside pathway in response to methyl jasmonate in Panax Quinquefolium adventitious root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Ginsenosides from the Root of Panax ginseng by Integrating Untargeted Metabolites Using UPLC-Triple TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ginsenoside Rs2: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rs2, a minor protopanaxadiol-type saponin (B1150181) found in Panax ginseng, is a subject of growing interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed spectral data, and insights into its biological effects, with a particular focus on its modulation of key cellular signaling pathways. This document also outlines established experimental protocols for the extraction, purification, and biological evaluation of this compound, aiming to facilitate further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex triterpenoid (B12794562) saponin with the molecular formula C55H92O23 and a molecular weight of 1121.31 g/mol [1][2][3][4][5]. As a minor ginsenoside, it is present in lower concentrations in Panax ginseng compared to major ginsenosides (B1230088) like Rb1 and Rg1[6][7].

Physicochemical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C55H92O23 | [1][2][3][4][5] |

| Molecular Weight | 1121.31 g/mol | [1][2][3][4][5] |

| CAS Number | 87733-66-2 | [1][7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO (data for related ginsenosides suggest up to 50 mg/mL)[8]. Sparingly soluble in water. | General ginsenoside data[9][10] |

Spectral Data

The structural elucidation and identification of this compound rely heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are powerful tools for the identification and structural characterization of ginsenosides, including this compound[16][17][18]. In positive ion mode, ginsenosides readily form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). In negative ion mode, deprotonated molecules ([M-H]⁻) are commonly observed.

The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information. The fragmentation typically involves the sequential loss of sugar moieties from the aglycone. The characteristic fragment ions can be used to identify the type and sequence of the sugars, as well as the structure of the aglycone[13][19][20].

UV-Vis Spectroscopy

Ginsenosides generally exhibit weak UV absorption due to the lack of a strong chromophore in their structure. The UV detection of ginsenosides is often performed at a low wavelength, typically around 203 nm[21][22]. A specific UV-Vis spectrum for pure this compound is not provided in the search results, but the general analytical procedure involves dissolving the compound in a suitable solvent like methanol (B129727) and recording the absorbance over the UV-Vis range.

Biological Activities and Signaling Pathways

Ginsenosides are known to exert a wide range of biological activities, and this compound is no exception. Its effects are often mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity

While specific studies on the anti-cancer effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cells are limited, other ginsenosides have been shown to inhibit the proliferation and induce apoptosis in these cell lines through the modulation of the PI3K/Akt and MAPK signaling pathways[14][23][24]. For instance, Ginsenoside Rh2 has been shown to induce apoptosis in A549 cells via the PI3K/Akt pathway[25]. In MCF-7 cells, ginsenosides can induce cell death through the ROS/PI3K/Akt signaling pathway[24].

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Many ginsenosides have been reported to modulate this pathway in cancer cells[26][27]. The general mechanism involves the inhibition of Akt phosphorylation, leading to the downstream regulation of apoptosis-related proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C55H92O23 | CID 101596948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Table 3 from Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Chemical Profiling, Quantitation, and Bioactivities of Ginseng Residue | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Ginseng glycoprotein and ginsenoside facilitate anti UV damage effects in diabetic rats [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Ginsenoside-Rg2 exerts anti-cancer effects through ROS-mediated AMPK activation associated mitochondrial damage and oxidation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Network Pharmacology-Based Prediction and Verification of Ginsenoside Rh2-Induced Apoptosis of A549 Cells via the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. file.medchemexpress.com [file.medchemexpress.com]

- 27. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver -Journal of Ginseng Research | Korea Science [koreascience.kr]

Ginsenoside Rs2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2 is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in plants of the Panax genus, commonly known as ginseng. As a minor ginsenoside, it is present in lower concentrations compared to major ginsenosides (B1230088) like Rb1 and Rg1.[1] Despite its lower abundance, the unique chemical structure of this compound has drawn interest for its potential pharmacological activities. This technical guide provides a detailed overview of the classification, physicochemical properties, and potential biological activities of this compound, intended to serve as a resource for researchers and professionals in drug development.

Classification and Chemical Family

Ginsenosides are classified based on the structure of their aglycone, or non-saccharide, component. The vast majority of ginsenosides, including Rs2, belong to the dammarane-type family of triterpenoids.[2][3] This classification is based on the tetracyclic dammarane (B1241002) carbon skeleton.

Within the dammarane-type ginsenosides, there are two primary subgroups: protopanaxadiols (PPD) and protopanaxatriols (PPT) . This sub-classification is determined by the hydroxylation pattern of the aglycone. This compound is a member of the protopanaxadiol (PPD) group .[4][5] The key structural feature of PPD-type ginsenosides is the presence of hydroxyl groups at the C-3 and C-20 positions of the dammarane skeleton, with sugar moieties typically attached at these positions. In contrast, PPT-type ginsenosides have an additional hydroxyl group at the C-6 position.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. While extensive experimental data for this compound is limited, some key properties have been reported or computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₅₅H₉₂O₂₃ | [1] |

| Molecular Weight | 1121.31 g/mol | [1] |

| XLogP3-AA | 0.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 13 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 23 | PubChem[6] |

| pKa (strongest acidic) | 12.04 (Predicted) | |

| pKa (strongest basic) | -3.5 (Predicted) | [1] |

| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol (B145695) and DMSO (inferred from related ginsenosides). | [7][8] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the general methodologies for the isolation, structural elucidation, and biological evaluation of ginsenosides are well-established.

Isolation and Purification of Ginsenosides

A general workflow for the isolation and purification of ginsenosides from Panax species is outlined below.

References

- 1. Ginsenoside Rg2 inhibits osteoclastogenesis by downregulating the NFATc1, c-Fos, and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of ginsenosides, the main active components of Panax ginseng, in inflammatory responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ginsenoside Rs2: A Deep Dive into its Signaling Pathway Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2, a protopanaxadiol-type saponin (B1150181) derived from Panax ginseng, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. The therapeutic efficacy of this compound is largely attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathway interactions of this compound, with a focus on its molecular targets and downstream effects. For the purpose of this guide, the term this compound will be used, though it is often referred to as Ginsenoside Rh2 in scientific literature, specifically the 20(S)-epimer.[1] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key signaling cascades that are fundamental to cellular processes such as proliferation, apoptosis, inflammation, and angiogenesis. The primary pathways influenced by this compound include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial regulator of inflammatory and immune responses, as well as cell survival.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: A central pathway in regulating cell growth, proliferation, survival, and metabolism.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key cascade involved in cellular responses to a variety of external stimuli, including stress and growth factors. This includes the c-Jun N-terminal kinase (JNK) subfamily.

-

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: A critical mediator of cytokine signaling that plays a significant role in cell growth, differentiation, and apoptosis.

-

Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway: A pathway integral to cell growth, differentiation, and extracellular matrix production.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | ~20 | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified | |

| HCT116 | Colorectal Cancer | ~35 | |

| SW480 | Colorectal Cancer | Not specified | |

| SK-N-BE(2) | Neuroblastoma | Not specified | |

| C6Bu-1 | Glioma | Not specified | [3] |

| ECA109 | Esophageal Squamous Carcinoma | 2.9 (µg/mL) | |

| TE-13 | Esophageal Squamous Carcinoma | 3.7 (µg/mL) |

Table 2: Inhibition of Inflammatory Mediators by this compound

| Mediator | Cell Line/Model | Inhibition | Concentration | Reference |

| TNF-α | LPS-activated N9 microglia | Potent suppression | Not specified | [4] |

| IL-6 | Stress-induced mice | Attenuated increase | Not specified | [5] |

| COX-2 | In silico docking study | High binding affinity (-8.5 kcal/mol) | N/A | [6] |

| iNOS | LPS-stimulated RAW264.7 cells | Inhibition | Not specified | [7] |

| PGE2 | LPS-stimulated RAW264.7 cells | 69% to 93% inhibition | 50 to 100 µM | [7] |

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | 40% inhibition | Not specified | [7] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway interactions of this compound.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experimental procedures frequently cited in this compound research. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample. The following is a general protocol for analyzing proteins in the PI3K/Akt, MAPK, and STAT3 pathways.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-JNK, JNK, p-STAT3, STAT3, Annexin A2, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2, iNOS, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

NF-κB Activation Assay (Translocation Assay)

This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound and a stimulant (e.g., TNF-α or LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding and incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Annexin A2 Binding Assay (Cellular Thermal Shift Assay - CETSA)

This method is used to assess the direct binding of a compound to its target protein in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound and ligand-bound protein) from the precipitated, denatured protein by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble Annexin A2 in the supernatant by Western blotting.

-

Data Analysis: A shift in the melting curve of Annexin A2 in the presence of this compound indicates direct binding.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, largely stemming from its intricate interactions with key cellular signaling pathways. This technical guide has provided a detailed overview of its modulation of the NF-κB, PI3K/Akt, MAPK (JNK), STAT3, and TGF-β/Smad pathways. The presented quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future research should continue to elucidate the precise molecular mechanisms and explore the full therapeutic spectrum of this potent ginsenoside.

References

- 1. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 induces apoptosis independently of Bcl-2, Bcl-xL, or Bax in C6Bu-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of ginsenosides on NO and TNF-alpha production by LPS-activated N9 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory effect of ginseng saponins on the stress-induced plasma interleukin-6 level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virtual screening of Ginsenosides for COX-2 inhibition: Insights from in silico docking studies | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 7. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ginsenoside Rs2: A Technical Guide for Researchers

Disclaimer: Scientific data exclusively on Ginsenoside Rs2 is limited due to its status as a minor ginsenoside. This guide synthesizes available information on this compound and provides a broader overview of the pharmacological properties of closely related protopanaxadiol (B1677965) (PPD) ginsenosides (B1230088) to infer its potential therapeutic profile. Researchers are advised to consult primary literature for specific experimental details.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) belonging to the protopanaxadiol (PPD) group of ginsenosides.[1][2] It is typically found in low concentrations in processed ginseng, particularly red ginseng, where it is formed through the heat transformation and deglycosylation of more abundant, naturally occurring ginsenosides.[3] As a member of the PPD family, which includes well-studied compounds like Ginsenoside Rh2 and Rb2, this compound is presumed to share certain pharmacological activities, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][6] However, a comprehensive understanding of its unique pharmacological profile remains an area for further investigation.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅₃H₉₀O₂₂ | Alfa Aesar |

| Molecular Weight | 1079.28 g/mol | Alfa Aesar |

| Type | Protopanaxadiol (PPD) | [4] |

| Source | Red Ginseng (Processed Panax ginseng) | [3] |

Pharmacological Activities

Direct pharmacological studies on this compound are scarce. The following sections summarize the known activities of closely related PPD ginsenosides, which may provide insights into the potential therapeutic effects of Rs2.

Anti-Cancer Activity

Protopanaxadiol ginsenosides, particularly Rh2, have demonstrated significant anti-cancer effects across various cancer cell lines.[7][8] The primary mechanism is the induction of apoptosis (programmed cell death) and autophagy.[7]

Key Mechanisms:

-

Apoptosis Induction: PPD ginsenosides like Rh2 can induce apoptosis through both caspase-dependent and -independent pathways.[9] This involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and modulation of the Bcl-2 family of proteins to promote the release of cytochrome c from mitochondria.[10][11] Some studies suggest that Rh2 can induce apoptosis independently of Bcl-2, Bcl-xL, or Bax in certain cell lines.[12]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[13]

-

Inhibition of Metastasis: Ginsenoside Rd has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and blocking MAPK signaling.[14][15]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Ginsenosides like Rh2 and Rb2 have been shown to inhibit NF-κB activation, contributing to their anti-cancer effects.[16][17]

Quantitative Data for Related PPD Ginsenosides (In Vitro):

| Ginsenoside | Cell Line | Effect | IC₅₀ | Source |

| Rh2 | U937 (Human Leukemia) | Proliferation Inhibition | 80 µM | [18] |

| Rh2 | K562 (Human Leukemia) | Proliferation Inhibition | 60 µM | [18] |

| Rh2 | 95D (NSCLC) | Proliferation Inhibition | ~0.1 mg/mL | [13] |

| Rh2 | NCI-H460 (NSCLC) | Proliferation Inhibition | ~0.1 mg/mL | [13] |

Anti-Inflammatory Activity

Several PPD ginsenosides exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Ginsenosides can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[5]

-

NF-κB Pathway Inhibition: A primary anti-inflammatory mechanism is the inhibition of the NF-κB pathway.[16] For instance, Ginsenoside Rg2 has been shown to attenuate ulcerative colitis by regulating the NF-κB/NLRP3 pathway.[19][20]

-

MAPK Pathway Modulation: Ginsenosides can also exert anti-inflammatory effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and ERK.[21][22]

Neuroprotective Effects

The neuroprotective potential of PPD ginsenosides has been investigated in various models of neurological disorders.

Key Mechanisms:

-

Anti-apoptotic Effects: Ginsenosides can protect neurons from apoptosis by regulating the expression of Bcl-2 family proteins.[23]

-

Antioxidant Activity: Some ginsenosides exhibit antioxidant properties, which can mitigate oxidative stress-induced neuronal damage.[24]

-

Modulation of Neurotransmitter Systems: There is evidence that certain ginsenosides can influence neurotransmitter systems, although this is a complex area of research.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not available. However, studies on other PPD ginsenosides, such as Rb2, indicate generally poor oral bioavailability.[5] The metabolism of ginsenosides is complex and often involves deglycosylation by intestinal microbiota into more readily absorbed secondary ginsenosides. The pharmacokinetic profile of Ginsenoside Rg3 and its metabolite Rh2 has been compared, showing that Rg3 is a major compound in vivo after oral administration.[25]

Pharmacokinetic Parameters for Ginsenoside Rb2 in Rats:

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax | 0.4 ± 0.1 mg/L | 198.1 ± 270.9 mg/L |

| AUC | 9.7 ± 3.2 mg·h/L | 20006.3 ± 283.0 mg·h/L |

| Bioavailability | 0.08% | - |

Source:[5]

Signaling Pathways

The pharmacological effects of PPD ginsenosides are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway

MAPK Signaling Pathway

Apoptosis Signaling Pathway

Experimental Protocols

In Vitro Anti-Cancer Activity Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed cells in 96-well plates (for viability assays) or larger plates (for protein or flow cytometry analysis). After 24 hours, treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

Incubation: Incubate the cells for specified time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT): Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.

-

Apoptosis Assay (Flow Cytometry): Harvest the cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer.

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38, p-ERK, IκBα) followed by HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

In Vivo Anti-Cancer Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Treatment Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis, and another portion can be snap-frozen for Western blot or PCR analysis.

Conclusion and Future Directions

This compound, as a minor PPD-type ginsenoside, holds potential for various pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, based on the established profiles of its structural analogs. However, the current body of scientific literature lacks specific and in-depth data on Rs2 itself.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to isolate and purify sufficient quantities of this compound for comprehensive pharmacological screening.

-

In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to elucidate the specific mechanisms of action, efficacy, and toxicity of this compound.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and potential for clinical development.

-

Comparative Studies: Performing head-to-head comparative studies of Rs2 with other major PPD ginsenosides to identify any unique therapeutic advantages.

A deeper understanding of the pharmacological profile of this compound will be crucial in unlocking its full therapeutic potential and could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]

- 2. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in prostate cancer by ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcog.com [phcog.com]

- 14. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. In vitro study of the relationship between the structure of ginsenoside and its antioxidative or prooxidative activity in free radical induced hemolysis of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparative Pharmacokinetics of Ginsenoside Rg3 and Ginsenoside Rh2 after Oral Administration of Ginsenoside Rg3 in Normal and Walker 256 Tumor-bearing Rats - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rs2: A Technical Whitepaper for Drug Discovery and Development

An In-depth Technical Guide on the Protopanaxadiol (B1677965) Ginsenoside Rs2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a steroidal saponin (B1150181) belonging to the protopanaxadiol (PPD) class, is a constituent of Panax ginseng, a cornerstone of traditional Chinese medicine. While less studied than other major ginsenosides (B1230088), the PPD family, including Rs2, exhibits significant pharmacological potential, notably in anticancer, anti-inflammatory, and neuroprotective applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and the broader PPD class. It consolidates available quantitative data, details established experimental protocols for extraction and analysis, and elucidates key signaling pathways implicated in their therapeutic effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this promising class of natural compounds.

Introduction to this compound and Protopanaxadiols

Ginsenosides are the primary bioactive compounds in ginseng and are classified into two main groups based on their aglycone structure: protopanaxadiols (PPDs) and protopanaxatriols (PPTs).[1][2] this compound falls under the PPD category, which is characterized by a dammarane-type tetracyclic terpene sapogenin.[3] The core structure of PPDs features sugar moieties attached at the C-3 and/or C-20 positions of the dammarane (B1241002) skeleton.[2] The number and type of these sugar attachments significantly influence the bioactivity of the individual ginsenoside.[4]

This compound has the chemical formula C55H92O23 and a molecular weight of 1121.31 g/mol .[5][6][7] While present in Panax ginseng, it is considered a minor ginsenoside, found in lower concentrations compared to major PPDs like Rb1, Rb2, and Rd.[5] The relatively low natural abundance has historically limited extensive research specifically on Rs2. However, the recognized therapeutic potential of the PPD class as a whole provides a strong rationale for its further investigation.

Pharmacological Applications and Mechanisms of Action

The therapeutic effects of PPD ginsenosides are multifaceted, with significant potential in oncology, inflammatory diseases, and neurodegenerative disorders.

Anticancer Activity

Protopanaxadiol ginsenosides have demonstrated notable anticancer properties across a range of cancer cell lines.[8][9] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation and invasion, and suppression of angiogenesis.[8][10]

Table 1: Anticancer Activity of Protopanaxadiol Ginsenosides

| Ginsenoside | Cancer Cell Line | Effect | IC50 Value | Reference(s) |

| Rh2 | MCF-7 (Breast Cancer) | Inhibition of cell viability | 67.48 µM | [11] |

| Rh2 | Various Cancer Cells | Inhibition of cell viability and migration, induction of apoptosis | Varies | [11] |

| Compound K | Glioma and Neuroblastoma | Inhibition of cell proliferation | 3 - 15 µM | [12] |

| PPDs (General) | Hepatocellular Carcinoma | Inhibition of proliferation, invasion, and metastasis; promotion of apoptosis | Not specified | [9][13] |

The anticancer activity of PPDs is often linked to the modulation of key signaling pathways. For instance, Ginsenoside Compound K, a metabolite of several PPDs, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[12]

Figure 1: Protopanaxadiol ginsenosides inhibit the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Effects

PPD ginsenosides exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, primarily the NF-κB signaling cascade.[14][15][16] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory cytokines and enzymes.[14]

Table 2: Anti-inflammatory Effects of Protopanaxadiol Ginsenosides

| Ginsenoside | Model | Effect | Key Findings | Reference(s) |

| Rh2 | LPS-stimulated microglial cells | Inhibition of NO, iNOS, COX-2, TNF-α, IL-1β | Regulation of PKA/AP-1 signaling | [17] |

| Rh2 | Human astroglial cells | Suppression of ICAM-1 expression | Inhibition of NF-κB and JNK/AP-1 pathways | [17] |

| Rb1 and Rb2 | LPS-treated RAW264.7 cells | Inhibition of TNF-α release | IC50 values of 48.0 µM (Rb1) and 27.9 µM (Rb2) | [18] |

PPDs exert their anti-inflammatory effects by inhibiting the phosphorylation of IKKα/β, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 4. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. This compound | C55H92O23 | CID 101596948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. [PDF] Role of ginsenosides, the main active components of Panax ginseng, in inflammatory responses and diseases | Semantic Scholar [semanticscholar.org]

- 17. Role of ginsenosides, the main active components of Panax ginseng, in inflammatory responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ginsenoside Rs2: A Comprehensive Technical Review of Existing Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2 is a minor protopanaxadiol-type saponin (B1150181) found in processed ginseng, particularly in red ginseng. It is formed through the deglycosylation of more abundant ginsenosides (B1230088) during heating or steaming processes. As a member of the ginsenoside family, which are the primary active components of Panax ginseng, this compound is of significant interest for its potential pharmacological activities. Structurally, it shares the same dammarane (B1241002) skeleton as other protopanaxadiol (B1677965) ginsenosides, suggesting it may possess similar biological effects, including anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular-protective properties. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological effects, underlying mechanisms, and relevant experimental methodologies. Due to the limited research specifically focused on this compound, this review will also draw upon the extensive literature available for its structurally related and more thoroughly investigated isomers, Ginsenoside Rh2 and Ginsenoside Rb2, to provide a predictive framework for the potential therapeutic applications of Rs2.

Pharmacological Activities

The pharmacological activities of this compound have not been as extensively studied as other ginsenosides. However, based on its structural similarity to other protopanaxadiol ginsenosides, it is hypothesized to exhibit a range of therapeutic effects. The following sections summarize the known and potential pharmacological activities of this compound, with comparative data from related compounds.

Anti-Cancer Activity

While direct evidence for the anti-cancer effects of this compound is limited, extensive research on Ginsenoside Rh2 provides a strong basis for its potential in this area. Ginsenoside Rh2 has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[1][2] The anti-cancer mechanisms of Rh2 involve the regulation of multiple signaling pathways, including those related to cell cycle arrest and programmed cell death.[1]

Table 1: In Vitro Anti-Cancer Activity of Ginsenoside Rh2

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 40 - 63 | 24 - 72 | [3] |

| MDA-MB-231 | Breast Cancer | 33 - 58 | 24 - 72 | [3] |

| NCI-H460 | Non-Small Cell Lung Cancer | 368.32 ± 91.28 (as 20(R)-G-Rh2) | 72 | [4] |

| 95D | Non-Small Cell Lung Cancer | >200 µg/mL | 72 | [4] |

| Du145 | Prostate Cancer | Effective Inhibition | Not Specified | [1] |

| Huh-7 | Liver Cancer | Low IC50 | Not Specified |[1] |

In Vivo Anti-Cancer Studies of Related Ginsenosides

In animal models, Ginsenoside Rh2 has demonstrated significant tumor growth inhibition. For instance, in a breast cancer xenograft model, Rh2 treatment significantly reduced tumor volume.[3] Similarly, studies on other ginsenosides provide insights into potential in vivo efficacy.